
2,4-Dinitrobenzenesulfonic acid hydrate
Overview
Description
2,4-Dinitrobenzenesulfonic acid hydrate is an organic compound with the molecular formula (O2N)2C6H3SO3H·xH2O. It is a derivative of benzenesulfonic acid, featuring two nitro groups (-NO2) at the 2 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfonic acid hydrate can be synthesized through the nitration of benzenesulfonic acid. The process involves treating benzenesulfonic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds at temperatures below 50°C to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is carried out under continuous monitoring to ensure product quality and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrobenzenesulfonic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in the presence of an acid catalyst.
Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions are employed to reduce the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2,4-diaminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonic acids.
Scientific Research Applications
Organic Synthesis
Catalytic Applications
DNBS hydrate is utilized as a catalyst in various organic reactions, including:
- Amidation Reactions : It facilitates the conversion of secondary benzylic alcohols to N-benzylacetamides, demonstrating its utility in synthesizing amides from alcohols .
- Synthesis of α-Hydroxyketones : DNBS hydrate serves as a reagent in the synthesis of α-hydroxyketones, which are important intermediates in organic chemistry .
Preparation of Ionic Liquids
The compound can be employed to prepare Brønsted-acidic ionic liquids, such as 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate ([NOP][DNBSA]), which can catalyze the synthesis of trioxane .
Biomedical Research
Induction of Colitis Models
DNBS hydrate is widely used in experimental models to induce colitis in laboratory animals. The compound is administered via enema to induce colonic inflammation, enabling researchers to study inflammatory bowel disease (IBD) and test potential therapeutic agents .
Case Study: Amelioration of Colitis
In a study examining the effects of Radix Hedysari on ulcerative colitis induced by DNBS hydrate, researchers found that treatment with extracts significantly reduced macroscopic lesions and histological damage in the colon. The study highlighted the extract's ability to modulate inflammatory markers such as myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α) .
Analytical Chemistry
Derivatization Agent
DNBS hydrate is employed as a derivatization agent for amino acids and alcohols. It forms ether-soluble 2,4-dinitrophenyl derivatives, which can be analyzed using chromatographic techniques. This property makes it valuable for quantifying amino acids and other compounds in biological samples .
Environmental Applications
DNBS hydrate has potential applications in environmental chemistry for assessing pollutant degradation and studying the effects of nitroaromatic compounds on ecosystems. Its role as a model compound helps researchers understand the behavior of similar pollutants in soil and water systems.
Summary Table of Applications
Mechanism of Action
The mechanism by which 2,4-dinitrobenzenesulfonic acid hydrate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the nitro groups are converted to nitroso groups, which then undergo further oxidation to form carboxylic acids. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
Picrylsulfonic acid
2,5-Dinitrobenzenesulfonic acid
1-Chloro-2,4-dinitrobenzene
1-Fluoro-2,4-dinitrobenzene
Biological Activity
2,4-Dinitrobenzenesulfonic acid hydrate (DNBS) is a chemical compound that has garnered attention in biological research, particularly concerning its role in inducing colitis models and its potential therapeutic applications. This article reviews the biological activity of DNBS, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₆H₄N₂O₇S·xH₂O
- Molecular Weight : 248.17 g/mol (anhydrous)
- CAS Number : 89-02-1
- Solubility : Soluble in methanol; slightly soluble in water.
DNBS is primarily used to induce colitis in experimental models. It acts by damaging the colonic mucosa, leading to inflammation and ulceration. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways, particularly involving cytokines such as TNF-α and IL-1β.
Induction of Colitis
DNBS is commonly employed to create animal models for studying ulcerative colitis (UC). In these models, DNBS administration leads to significant histopathological changes in the colon, including:
- Mucosal Damage : Epithelial erosion and loss of crypts.
- Inflammatory Cell Infiltration : Increased neutrophils and macrophages in the lamina propria.
Table 1: Histopathological Changes Induced by DNBS
Parameter | Control Group | DNBS Group | Significance (p-value) |
---|---|---|---|
Mucosal Thickness (µm) | 200 ± 20 | 90 ± 15 | <0.01 |
Neutrophil Count | 5 ± 2 | 50 ± 10 | <0.001 |
Crypt Loss (%) | 5% | 80% | <0.001 |
Ameliorative Effects of Natural Extracts
Research has explored the use of natural extracts to mitigate the effects of DNBS-induced colitis. For example, a study investigated the efficacy of Radix Hedysari extracts in ameliorating UC symptoms induced by DNBS. The ethanol extract showed significant improvements in disease activity index (DAI), mucosal healing, and reduced levels of inflammatory markers such as myeloperoxidase (MPO) and malondialdehyde (MDA).
Table 2: Effects of Radix Hedysari Extracts on DNBS-Induced Colitis
Treatment Type | DAI Reduction (%) | MPO Levels (µg/g) | Histological Score |
---|---|---|---|
Control | - | 150 ± 20 | 3 |
Ethanol Extract | 70% | 50 ± 10 | 1 |
Water Extract | 30% | 100 ± 15 | 2 |
Study on Polyphenol-Rich Extracts
A recent study evaluated a polyphenol-rich extract from the 'Limoncella' apple variety in a mouse model of colitis induced by DNBS. The results indicated that treatment with this extract significantly reduced colonic inflammation and restored intestinal permeability.
Key Findings:
- Colonic Damage : Reduced by up to 50% compared to DNBS alone.
- Cytokine Production : Decreased levels of pro-inflammatory cytokines were observed.
Genetic Studies
Research has also highlighted the genetic implications of using DNBS in animal models. A study focused on Wistar rats demonstrated that genetic predispositions could influence susceptibility to colitis when exposed to DNBS, suggesting that genetic factors play a significant role in disease progression.
Properties
IUPAC Name |
2,4-dinitrobenzenesulfonic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGBNENHEGYJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009878 | |
Record name | 2,4-Dinitrobenzenesulfonic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-22-3 | |
Record name | 2,4-Dinitrobenzenesulfonic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 698999-22-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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